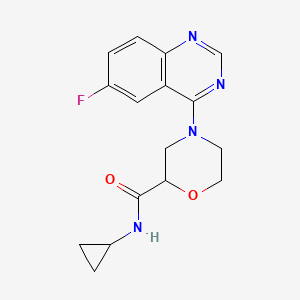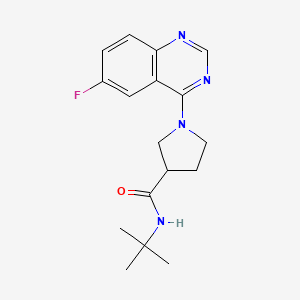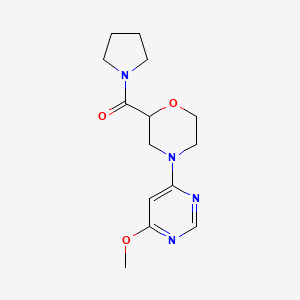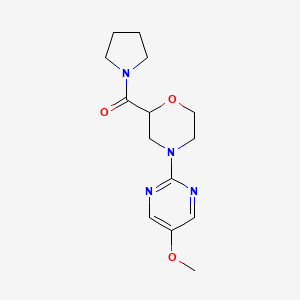![molecular formula C14H18N4O2S B6471843 N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640972-74-1](/img/structure/B6471843.png)
N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring, a cyanopyridine moiety, and a cyclopropanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Cyanopyridine Moiety: This step often involves the nitration of pyridine followed by reduction to form the cyanopyridine group.
Attachment of the Cyclopropanesulfonamide Group: This can be achieved through sulfonation reactions where a cyclopropane derivative is reacted with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amino derivatives of the cyanopyridine moiety.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and cyanopyridine moiety are crucial for binding to these targets, while the sulfonamide group can enhance the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]benzamide
- N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]methanesulfonamide
- N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]ethanesulfonamide
Uniqueness
N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which can impart rigidity and influence the compound’s overall conformation and biological activity. This structural feature can differentiate it from other similar compounds, potentially leading to distinct pharmacological profiles and applications.
Propriétés
IUPAC Name |
N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c15-8-11-5-6-16-9-14(11)18-7-1-2-12(10-18)17-21(19,20)13-3-4-13/h5-6,9,12-13,17H,1-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERLZZRPVVTWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CN=C2)C#N)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471772.png)
![2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6471780.png)


![4-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471799.png)

![4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471813.png)
![3-[4-(2-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471815.png)

![3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471828.png)
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471833.png)
![4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471861.png)
![benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine](/img/structure/B6471866.png)
![4-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471883.png)
